Methyl 2-fluoro-4-methoxy-3-(methylthio)benzoate
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Overview
Description
Methyl 2-fluoro-4-methoxy-3-(methylthio)benzoate is an organic compound with the molecular formula C10H11FO3S It is a derivative of benzoic acid, characterized by the presence of a fluoro group, a methoxy group, and a methylthio group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-methoxy-3-(methylthio)benzoate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxylation: Introduction of the methoxy group can be achieved through nucleophilic substitution reactions.
Thiomethylation: The methylthio group can be introduced using thiomethylation reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-methoxy-3-(methylthio)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro, methoxy, and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-fluoro-4-methoxy-3-(methylthio)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-methoxy-3-(methylthio)benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluoro, methoxy, and methylthio groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-4-(methylthio)benzoate
- Methyl 3-fluoro-2-(methylthio)benzoate
- Methyl 4-fluoro-2-methoxy-3-(methylthio)benzoate
Uniqueness
Methyl 2-fluoro-4-methoxy-3-(methylthio)benzoate is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both a fluoro and a methoxy group on the benzene ring can enhance its stability and influence its interaction with biological targets.
Properties
Molecular Formula |
C10H11FO3S |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl 2-fluoro-4-methoxy-3-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H11FO3S/c1-13-7-5-4-6(10(12)14-2)8(11)9(7)15-3/h4-5H,1-3H3 |
InChI Key |
OTUGYDLXFSEHDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)F)SC |
Origin of Product |
United States |
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